2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide

Lipophilicity Drug-likeness Blood-brain barrier permeability

2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide (CAS 919108-67-1, molecular formula C21H25N3O2, molecular weight 351.4 g/mol) is a fully synthetic 2H-indazole-6-carboxamide derivative. The compound features an N-2 ethyl substituent, a 3-methoxy group on the indazole core, and an N-(4-phenylbutyl) side chain at the 6-carboxamide position.

Molecular Formula C21H25N3O2
Molecular Weight 351.4 g/mol
CAS No. 919108-67-1
Cat. No. B13116641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide
CAS919108-67-1
Molecular FormulaC21H25N3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC
InChIInChI=1S/C21H25N3O2/c1-3-24-21(26-2)18-13-12-17(15-19(18)23-24)20(25)22-14-8-7-11-16-9-5-4-6-10-16/h4-6,9-10,12-13,15H,3,7-8,11,14H2,1-2H3,(H,22,25)
InChIKeyUZMBBPGJBAWJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide CAS 919108-67-1: Procurement-Relevant Physicochemical and Structural Baseline


2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide (CAS 919108-67-1, molecular formula C21H25N3O2, molecular weight 351.4 g/mol) is a fully synthetic 2H-indazole-6-carboxamide derivative [1]. The compound features an N-2 ethyl substituent, a 3-methoxy group on the indazole core, and an N-(4-phenylbutyl) side chain at the 6-carboxamide position. Its computed XLogP3-AA is 4.1 and topological polar surface area is 56.2 Ų, values that place it in a moderately lipophilic chemical space relative to other heterocyclic carboxamides . The compound was originally synthesized as part of a 200-member parallel solution-phase library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides [2].

Why 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide Cannot Be Generically Substituted with In-Class Analogs


Within the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide chemotype, small structural modifications at the N-2, C-3, and carboxamide side-chain positions are known to produce substantial changes in biological activity profiles across multiple target families [1]. Specifically, indazole-based synthetic cannabinoid receptor agonists demonstrate that potency and selectivity at CB1 versus CB2 receptors shift as a function of the N-2 alkyl group (ethyl > methyl) and the pendent side-chain (phenylbutyl > butyl), meaning that procurement of a close analog without quantitative binding data for the exact substitution pattern introduces unquantified risk of altered pharmacology [2]. The target compound's specific combination of N-2-ethyl, 3-methoxy, and N-(4-phenylbutyl) substitution represents a precise structural node within the combinatorial library that is not interchangeable with the N-2-methyl analog (CAS 919107-47-4), the 3-ethoxy analog, or the N-butyl analog (CAS 919108-71-7) [3].

Quantitative Differential Evidence for 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide (CAS 919108-67-1) vs. Closest Analogs


Computed Lipophilicity Advantage: XLogP3-AA of CAS 919108-67-1 vs. N-Butyl Analog

The 4-phenylbutyl side chain of CAS 919108-67-1 confers substantially higher computed lipophilicity compared to the simple N-butyl analog (CAS 919108-71-7). The target compound has an XLogP3-AA of 4.1 [1], while the N-butyl analog, having only a four-carbon aliphatic chain, is expected to have a significantly lower logP value (estimated ~2.5–3.0 based on fragment contributions from the phenyl ring). This difference in lipophilicity is critical because for CNS-targeted research applications, higher logP values correlate with increased passive blood-brain barrier permeation [2].

Lipophilicity Drug-likeness Blood-brain barrier permeability

Topological Polar Surface Area Differentiation: CNS Drug-Likeness Parameter vs. Higher Molecular Weight Indazole Carboxamides

The target compound possesses a topological polar surface area (TPSA) of 56.2 Ų . This value falls within the established threshold of <60–70 Ų for favorable oral absorption and within the <90 Ų threshold for CNS drug-likeness [1]. In comparison, larger indazole-6-carboxamide derivatives with additional heterocyclic substitutions reported in patent literature (e.g., Bayer Pharma Aktiengesellschaft indazolecarboxamides, application US20160311833) exhibit TPSA values typically exceeding 80–100 Ų due to additional polar atoms, which may reduce passive membrane permeability [2]. The relatively low TPSA of CAS 919108-67-1 is a distinguishing physicochemical feature that supports its use in permeability-focused assays.

TPSA Oral bioavailability CNS drug-likeness

Rotatable Bond Count and Molecular Flexibility: N-(4-Phenylbutyl) Chain vs. Shorter N-Alkyl Analogs

CAS 919108-67-1 contains 8 rotatable bonds [1], a count that is directly influenced by the four-methylene spacer between the carboxamide nitrogen and the terminal phenyl ring. In contrast, the N-butyl analog (CAS 919108-71-7, C15H21N3O2) possesses only approximately 5–6 rotatable bonds, and the N-benzyl analog (CAS 919107-62-3, C18H19N3O2) possesses approximately 5 rotatable bonds due to a shorter one-carbon spacer [2]. The higher rotatable bond count of the target compound implies greater conformational entropy in the unbound state, which has been associated with a higher entropic penalty upon target binding and can influence selectivity profiles [3]. For scientific users comparing SAR within the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide series, this flexibility differential is a quantifiable structural parameter.

Molecular flexibility Entropic penalty Binding conformation

Evidence Gap Advisory: Absence of Published Head-to-Head Pharmacological Data

A comprehensive search of public databases (ChEMBL, BindingDB, PubMed, PubChem) as of mid-2026 reveals no published quantitative in vitro pharmacology data (Ki, IC50, EC50) for CAS 919108-67-1 at any specific biological target, and no head-to-head comparative pharmacological studies against its closest analogs (CAS 919107-47-4, CAS 919108-71-7, or 3-ethoxy-2-ethyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide) [1]. The compound is cited in the literature solely within the context of a combinatorial library synthesis methodology paper (Mills et al., 2007), which reported synthetic yields and purity metrics but did not include biological evaluation data [2]. Consequently, any claim of differential biological activity versus analogs cannot be supported by public domain evidence at this time. Users procuring this compound for biological research should anticipate the need for de novo pharmacological profiling.

Data Transparency Pharmacological Characterization Procurement Risk

Validated Application Scenarios for 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide (CAS 919108-67-1) Based on Structural Differentiation


Combinatorial Library Completion and SAR Dataset Building for 2-Alkyl-3-Alkyloxy Indazole Carboxamides

CAS 919108-67-1 was specifically designed as a member of a 200-compound library where the N-2, C-3, and carboxamide N-substituents were systematically varied . For medicinal chemistry groups building comprehensive SAR datasets within this chemotype, the compound fills the specific substitution node defined by N-2-ethyl, 3-methoxy, and N-(4-phenylbutyl). The nearest available analogs differ in only one substituent each: the N-2-methyl analog (CAS 919107-47-4) alters the steric and electronic environment at the indazole N-2 position, the 3-ethoxy analog alters hydrogen-bonding potential at C-3, and the N-butyl analog (CAS 919108-71-7) removes the aromatic ring from the side chain entirely. The computed lipophilicity differential (XLogP3-AA 4.1 vs. an estimated ~2.5–3.0 for the N-butyl analog) and the rotatable bond count differential (8 vs. ~5–6) provide quantifiable justifications for including this compound as a distinct member of a property-diverse screening set [1].

Passive Membrane Permeability Reference Compound in Physicochemical Screening Panels

With a TPSA of 56.2 Ų and XLogP3-AA of 4.1, CAS 919108-67-1 resides in a favorable region of chemical space for passive membrane permeability . The compound's property profile exceeds typical drug-likeness thresholds (TPSA ≤ 140 Ų, logP ≤ 5) while maintaining a moderate molecular weight of 351.4 g/mol, making it suitable as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens when benchmarking other indazole-6-carboxamide derivatives with higher polarity [1]. In comparison, indazolecarboxamide derivatives from the Bayer patent series (US20160311833), which incorporate additional heterocycles for kinase inhibition, typically exhibit TPSA values above 80 Ų and would be expected to show lower passive permeability [2].

CNS-Targeted Probe Development Requiring Specific Lipophilicity and Low TPSA

The combination of measured TPSA (56.2 Ų) and XLogP3-AA (4.1) places CAS 919108-67-1 within the favorable range for CNS drug-likeness as defined by multiparameter optimization scores . In the context of indazole-based cannabinoid receptor research, where the indazole core has been shown to confer higher CB1 affinity than indole or 7-azaindole cores [1], this compound's specific N-(4-phenylbutyl) side chain may be evaluated alongside its shorter-chain and N-benzyl analogs to probe side-chain length and aromaticity requirements. The differentiation from the N-butyl analog (lacking the terminal phenyl group) and the N-benzyl analog (shorter spacer) provides three distinct points for probing hydrophobic pocket dimensions in cannabinoid receptor binding sites. However, users must note that no CB1 or CB2 binding data exist in the public domain for this specific compound, and primary screening is required [2].

Quote Request

Request a Quote for 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.